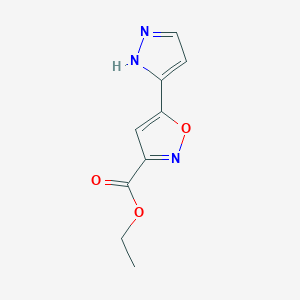

Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate

Übersicht

Beschreibung

Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate is a heterocyclic compound that features both pyrazole and isoxazole rings These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO and water can yield the desired isoxazole ring . The pyrazole ring can be introduced through a [3+2] cycloaddition reaction involving alkynes and hydrazines .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of metal catalysts such as copper or ruthenium to facilitate the cycloaddition reactions . The choice of solvents and reaction conditions is optimized to minimize waste and enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate is a chemical compound with several applications, primarily in the pharmaceutical and cosmetic industries. Its molecular formula is C9H9N3O3 . The compound is significant due to its derivatives acting as selective inhibitors of cyclooxygenase (COX) enzymes.

Pharmaceutical Applications

- Antibacterial Activity: Derivatives of pyrazole-3-yl and isoxazol-5-yl have demonstrated antibacterial activity and stability against human dehydropeptidase-1 (DHP-1). They are effective against community-acquired respiratory tract pathogens and show better stability than meropenem .

- Antimicrobial Activities: Pyrazole derivatives exhibit diverse pharmacological activities, including antibacterial and antifungal properties .

- Anticancer Activity: Novel indole-3-isoxazole-5-carboxamide derivatives have been synthesized and evaluated for anticancer activities against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines .

Cosmetic Applications

- Safety and Stability: In the cosmetic industry, ensuring the safety and stability of products is crucial. New cosmetic products undergo thorough investigation to meet the safety criteria set by regulations such as the European Union Directive 1223/2009 .

- Topical Formulations: Experimental design techniques are employed to optimize the development of topical formulations, with a focus on properties such as consistency, stickiness, greasiness, and skin hydration .

- Herbal Formulations: Oil extracts from plants like Rubia cordifolia, Glycyrrhiza glabra, and Symplocos racemosa are used in skin formulations for their antiseptic, skin-soothing, and anti-inflammatory properties . These extracts are incorporated into emulsion-based systems for better efficacy and stability in treating minor skin conditions .

Wirkmechanismus

The mechanism of action of Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-4-Carboxylate

- Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-5-Carboxylate

- Ethyl 5-(1H-Pyrazol-4-Yl)Isoxazole-3-Carboxylate

Uniqueness: Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Biologische Aktivität

Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique isoxazole and pyrazole moieties, which contribute to its interaction with various biological targets. The compound can be synthesized through several methods, often involving the reaction of isoxazole derivatives with pyrazole compounds.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate access and subsequent catalysis.

- Receptor Modulation : It may act as an agonist or antagonist on various receptors, modulating downstream signaling pathways that are crucial for cellular responses.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .

- Mechanisms of Action : The compound has been reported to induce apoptosis in cancer cells and inhibit proliferation by affecting cell cycle regulation. For example, certain derivatives have been shown to cause G0/G1 phase arrest in Huh7 cells, indicating a selective action against cancerous cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| NCI-H460 | 12.50 | Cell cycle arrest |

| A549 | 26.00 | Inhibition of growth |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

- COX Inhibition : Some derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, with promising results in reducing inflammation in experimental models .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens:

- Broad Spectrum Activity : Studies have indicated that derivatives can show significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial therapies .

Case Studies

- Cytotoxicity Against Liver Cancer Cells : A study explored the effects of this compound on liver cancer cell lines (Huh7). The results indicated that the compound could selectively inhibit these cells at low concentrations while sparing normal cells .

- Inflammation Models : In animal models of inflammation, derivatives of this compound demonstrated reduced edema and inflammatory markers compared to controls, suggesting a therapeutic potential in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

ethyl 5-(1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-14-9(13)7-5-8(15-12-7)6-3-4-10-11-6/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPNEWWDEBDKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372561 | |

| Record name | Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264226-03-1 | |

| Record name | Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.